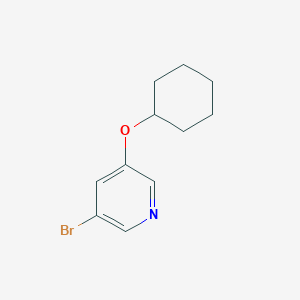
3-Bromo-5-(cyclohexyloxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a cyclohexyloxy group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclohexyloxy)pyridine typically involves the bromination of 5-cyclohexyloxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
3-Bromo-5-(cyclohexyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(cyclohexyloxy)pyridine largely depends on its specific application and the nature of its derivatives. In general, the bromine atom and the cyclohexyloxy group can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclohexyloxy group.
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with a methoxy group at the 2-position.
Uniqueness
3-Bromo-5-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific desired properties, particularly in the development of pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
3-bromo-5-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Clé InChI |
RVLWVLXRCDRUSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














